molecular formula C7H16N2O2S B6284532 N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide CAS No. 1598026-73-3

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide

Cat. No. B6284532
CAS RN: 1598026-73-3
M. Wt: 192.3
InChI Key:
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Description

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (N-ACPS) is an organic compound used in a variety of scientific research applications. It is a cyclic amide that is used as a reagent in a number of organic reactions. N-ACPS is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of organic compounds, peptides, and other molecules. In addition, N-ACPS has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other molecules, as well as in the study of biochemical and physiological processes. N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has been used in the study of metabolism, enzyme kinetics, and drug design. In addition, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has been used in the study of molecular recognition and molecular recognition processes.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is not fully understood. However, it is believed that N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide acts as a proton donor, which allows it to interact with other molecules and form complexes. Additionally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is believed to interact with proteins, peptides, and other molecules and form complexes that can be used for a variety of research applications.
Biochemical and Physiological Effects
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has been shown to have an effect on the metabolism of proteins, peptides, and other molecules. Additionally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has been shown to have an effect on the activity of enzymes, and to be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is a versatile reagent that has a number of advantages for lab experiments. N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is a relatively stable compound, and it has a low toxicity. Additionally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is a relatively inexpensive reagent and is easy to use. However, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is not soluble in water, and it is not very soluble in organic solvents. Additionally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is not very soluble in aqueous solutions, and it is not very soluble in organic solvents.

Future Directions

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide has a number of potential future directions. N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide could be used in the development of new drugs, as well as in the development of new peptides and other molecules. Additionally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide could be used in the study of enzyme kinetics and the regulation of gene expression. Additionally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide could be used in the study of molecular recognition and molecular recognition processes. Finally, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide could be used in the development of new catalysts and in the development of new synthetic methods.

Synthesis Methods

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-amino-3-cyclopropyl-1-propanesulfonamide with a base, such as sodium hydroxide, to form N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide. The reaction is typically carried out in aqueous solution at a temperature of approximately 25 °C. The reaction is usually complete within a few hours, and the resulting product is a white, crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide involves the reaction of 1-cyclopropyl-1-propanol with sulfuryl chloride to form 1-cyclopropyl-1-propanesulfonyl chloride. This intermediate is then reacted with ammonia to form N-[1-(sulfonylchloro)cyclopropyl]propan-1-amine, which is subsequently reacted with formaldehyde to form N-[1-(aminomethyl)cyclopropyl]propan-1-amine. Finally, this compound is reacted with sulfamic acid to form the desired product, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide.", "Starting Materials": [ "1-cyclopropyl-1-propanol", "sulfuryl chloride", "ammonia", "formaldehyde", "sulfamic acid" ], "Reaction": [ "1. 1-cyclopropyl-1-propanol is reacted with sulfuryl chloride in the presence of a catalyst to form 1-cyclopropyl-1-propanesulfonyl chloride.", "2. 1-cyclopropyl-1-propanesulfonyl chloride is reacted with ammonia in the presence of a base to form N-[1-(sulfonylchloro)cyclopropyl]propan-1-amine.", "3. N-[1-(sulfonylchloro)cyclopropyl]propan-1-amine is reacted with formaldehyde in the presence of a reducing agent to form N-[1-(aminomethyl)cyclopropyl]propan-1-amine.", "4. N-[1-(aminomethyl)cyclopropyl]propan-1-amine is reacted with sulfamic acid in the presence of a catalyst to form N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide." ] }

CAS RN

1598026-73-3

Product Name

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide

Molecular Formula

C7H16N2O2S

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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